![molecular formula C20H16N4O4S B2599809 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958562-55-5](/img/no-structure.png)

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

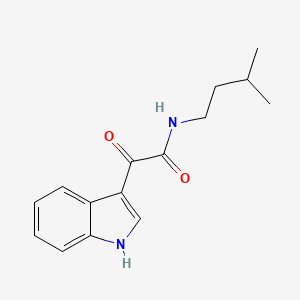

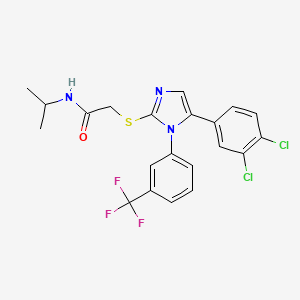

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.

BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

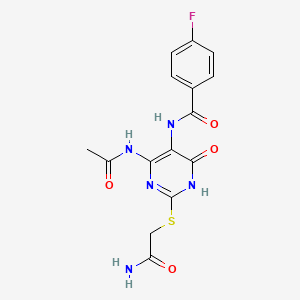

A study conducted by Bunyatyan et al. (2020) synthesized a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides to explore new anticonvulsants. The compounds exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, discussing the structure-activity relationships that could inform further development of therapeutics in this area (Bunyatyan et al., 2020).

Anticancer and Antimicrobial Agents

Another significant application is in the field of anticancer and antimicrobial research. Antypenko et al. (2016) modified the potassium salt of tetrazolo[1,5-c]quinazolin-5-thion by alkylation with N-aryl(benzyl,heteryl)acetamides. Their studies revealed compounds with activity against specific bacterial strains and human tumor cell lines, indicating the potential of these derivatives in developing new treatments for cancer and infectious diseases (Antypenko et al., 2016).

Synthesis and Biological Activity

Research by Berest et al. (2011) proposed novel synthesis methods for N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. Their investigation into the in vitro anticancer and antibacterial activity demonstrated significant findings, particularly the compound 4.10, which was most active against non-small cell lung and CNS cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Berest et al., 2011).

Development of Peptide Deformylase Inhibitors

Apfel et al. (2001) synthesized new inhibitors for the Escherichia coli peptide deformylase (PDF), a crucial enzyme in bacterial survival and virulence, indicating potential applications in developing new antibacterial agents. Their work provides insight into rational drug design targeting PDF and demonstrates the utility of quinazolinone derivatives in antibacterial drug development (Apfel et al., 2001).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with N-(1,3-benzodioxol-5-ylmethyl)amine followed by acetylation of the resulting amide.", "Starting Materials": [ "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "N-(1,3-benzodioxol-5-ylmethyl)amine", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid (1.0 g, 3.5 mmol) and N-(1,3-benzodioxol-5-ylmethyl)amine (1.2 g, 6.5 mmol) in methanol (20 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Evaporate the solvent under reduced pressure and dissolve the residue in diethyl ether (50 mL).", "Step 3: Add sodium bicarbonate (1.0 g) to the solution and stir for 30 minutes.", "Step 4: Separate the organic layer and wash it with water (2 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in acetic anhydride (10 mL) and add triethylamine (1.0 mL).", "Step 7: Stir the mixture at room temperature for 2 hours.", "Step 8: Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.", "Step 9: Collect the precipitate by filtration and wash it with water (2 x 10 mL).", "Step 10: Dissolve the product in hydrochloric acid (1 M) and stir for 30 minutes.", "Step 11: Add sodium chloride (1.0 g) to the solution and stir for 30 minutes.", "Step 12: Collect the precipitate by filtration and wash it with water (2 x 10 mL).", "Step 13: Dry the product under vacuum to obtain the final compound." ] } | |

CAS RN |

958562-55-5 |

Molecular Formula |

C20H16N4O4S |

Molecular Weight |

408.43 |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |

InChI |

InChI=1S/C20H16N4O4S/c25-17(21-9-11-5-6-15-16(7-11)28-10-27-15)8-14-19(26)24-18(22-14)12-3-1-2-4-13(12)23-20(24)29/h1-7,14,22H,8-10H2,(H,21,25) |

InChI Key |

ZNLHWQWIPZDJON-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)

![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2599748.png)